molecular formula C9H6FNO4S2 B14303251 2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]- CAS No. 125518-56-1

2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]-

Cat. No.: B14303251
CAS No.: 125518-56-1
M. Wt: 275.3 g/mol
InChI Key: GZJVMBLYKNJNRE-UHFFFAOYSA-N
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Description

2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]- is a compound that belongs to the thiazolidinedione class. This class of compounds is known for its diverse biological activities, including antihyperglycemic, antimicrobial, and antioxidant properties

Preparation Methods

The synthesis of 2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]- typically involves the reaction of 2,4-thiazolidinedione with 4-fluorobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]- undergoes various chemical reactions, including:

Scientific Research Applications

2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]- involves the activation of peroxisome proliferator-activated receptors (PPARs), specifically PPARγ. Activation of PPARγ leads to the regulation of gene expression involved in glucose and lipid metabolism. This results in improved insulin sensitivity and reduced blood glucose levels. Additionally, the compound’s antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity .

Comparison with Similar Compounds

2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]- can be compared with other thiazolidinedione derivatives such as:

The unique presence of the 4-fluorophenylsulfonyl group in 2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]- enhances its chemical stability and broadens its range of applications compared to other thiazolidinedione derivatives.

Properties

CAS No.

125518-56-1

Molecular Formula

C9H6FNO4S2

Molecular Weight

275.3 g/mol

IUPAC Name

5-(4-fluorophenyl)sulfonyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C9H6FNO4S2/c10-5-1-3-6(4-2-5)17(14,15)8-7(12)11-9(13)16-8/h1-4,8H,(H,11,12,13)

InChI Key

GZJVMBLYKNJNRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)C2C(=O)NC(=O)S2

Origin of Product

United States

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